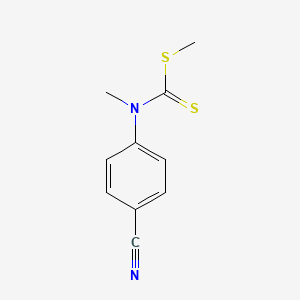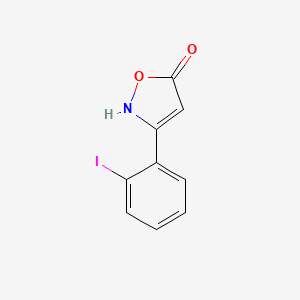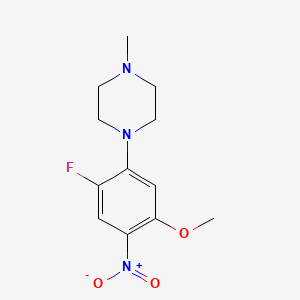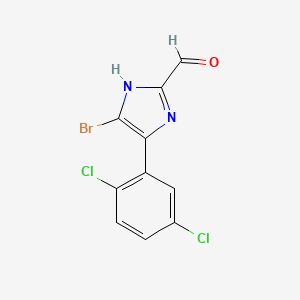
3-Ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C8H10F3NO and a molecular weight of 193.17 g/mol . This compound is characterized by the presence of an ethynyl group, a trifluoroethyl group, and a pyrrolidin-3-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-pyrrolidinol with ethynyl and trifluoroethyl reagents. The reaction conditions often include the use of a base and a solvent to facilitate the reaction . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
3-Ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical products
Mécanisme D'action
The mechanism of action of 3-Ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
3-Pyrrolidinol: A similar compound with a pyrrolidin-3-ol moiety but lacking the ethynyl and trifluoroethyl groups.
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol: A compound with a trifluoroethyl group but without the ethynyl group.
3-Ethynylpyrrolidin-3-ol: A compound with an ethynyl group but without the trifluoroethyl group
The uniqueness of this compound lies in the combination of the ethynyl and trifluoroethyl groups, which impart distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H10F3NO |
|---|---|
Poids moléculaire |
193.17 g/mol |
Nom IUPAC |
3-ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H10F3NO/c1-2-7(13)3-4-12(5-7)6-8(9,10)11/h1,13H,3-6H2 |
Clé InChI |
MKDSBHICUMWELL-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CCN(C1)CC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)
![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)

![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)
![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)








![3-Methylenehexahydrofuro[2,3-b]furan](/img/no-structure.png)
